Trihydroxysilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
H4O3Si |
|---|---|
Molecular Weight |
80.115 g/mol |
IUPAC Name |
trihydroxysilane |
InChI |
InChI=1S/H4O3Si/c1-4(2)3/h1-4H |
InChI Key |
DAHWFTWPSFSFMS-UHFFFAOYSA-N |
Canonical SMILES |
O[SiH](O)O |
Related CAS |
182889-73-2 |
Origin of Product |
United States |
Synthetic Methodologies for Trihydroxysilane and Its Derivatives
Hydrolytic Pathways of Organosilicon Precursors
Hydrolysis of organosilicon compounds is a fundamental route to generating silanol (B1196071) species, including trihydroxysilane intermediates. This process typically involves the reaction of a silane (B1218182) with water, often in the presence of catalysts.
Hydrolysis of Trihalosilanes (RSiX₃)
The hydrolysis of trihalosilanes (RSiX₃, where X is a halogen like Cl) is considered a primary step in the synthesis of silsesquioxanes, with the initial formation of this compound (RSi(OH)₃) iastate.eduiastate.edu. This reaction proceeds in a stepwise manner, where halogen atoms are sequentially replaced by hydroxyl groups iastate.edu.
RSiX₃ + H₂O → RSiX₂(OH) + HX RSiX₂(OH) + H₂O → RSiX(OH)₂ + HX RSiX(OH)₂ + H₂O → RSi(OH)₃ + HX
Hydrolysis of Trialkoxysilanes (RSi(OR')₃)
Trialkoxysilanes (RSi(OR')₃) also undergo hydrolysis to form silanol-containing species, including trihydroxysilanes. This process involves the cleavage of Si-OR' bonds and the formation of Si-OH bonds gelest.comresearchgate.net. The hydrolysis of alkoxysilanes is a key step in sol-gel processes and the formation of silane coupling agents gelest.comresearchgate.netpageplace.de.
RSi(OR')₃ + H₂O → RSi(OR')₂(OH) + R'OH RSi(OR')₂(OH) + H₂O → RSi(OR')(OH)₂ + R'OH RSi(OR')(OH)₂ + H₂O → RSi(OH)₃ + R'OH
Similar to trihalosilanes, the hydrolysis of trialkoxysilanes is a stepwise reaction. The rate of hydrolysis is influenced by the structure of the alkoxy group (OR') and the organic substituent (R) pageplace.de. For instance, replacing chloride leaving groups with methoxy (B1213986) groups in the initial hydrolysis step has been investigated, and HSi(OMe)₃ was found to have a smaller energy barrier compared to some trihalosilanes iastate.edu. The hydrolysis of trialkoxysilanes is generally slower than that of trichlorosilanes iastate.edu.
Catalytic Effects on Hydrolysis Kinetics (e.g., Acidic/Basic Media, Water Concentration)
The kinetics of silane hydrolysis are significantly influenced by catalysts, water concentration, and temperature dakenchem.comresearchgate.netnih.govadhesivesmag.com. Both acidic and basic conditions can catalyze the hydrolysis of organosilanes researchgate.netnih.govadhesivesmag.com.
In acidic media, the reaction is often catalyzed by protons, which can protonate the oxygen of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water adhesivesmag.com. The hydrolysis rate in acidic media can be first order with respect to the silane and have a Hammett ρ of -1.42 when catalyzed by sulfuric acid, consistent with a mechanism involving a positive intermediate researchgate.net.
In alkaline media, nucleophilic attack by hydroxide (B78521) anions or deprotonated silanol groups on the silicon atom is a common mechanism researchgate.netnih.gov. This often proceeds via an S₂-Si mechanism involving pentacoordinate or hexavalent intermediates/transition states researchgate.netnih.gov. The rate of hydrolysis in alkaline media is affected by steric and inductive factors of the organic group nih.gov.
Various other catalysts have been shown to accelerate hydrolysis reactions, including metal acetylacetonates (B15086760) and alkyl tin esters like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin diacetate researchgate.net. Cationic oxorhenium(V) complexes have also been reported to catalyze the oxidative dehydrogenation of organosilanes with water to yield silanols rsc.org.
The concentration of water is a major factor affecting the reaction speed; increasing water concentration generally speeds up the process as more water molecules interact with the silane dakenchem.com. Temperature also plays a role by providing energy for bond breaking and formation dakenchem.com.
The reaction order with respect to water can vary depending on the solvent and catalyst used, ranging from 0.8 to 4.4 pageplace.denih.gov. The hydrolysis reaction is often first or pseudo-first order with respect to the alkoxysilane pageplace.denih.gov.
Table 1 summarizes some factors influencing hydrolysis kinetics:
| Factor | Effect on Hydrolysis Rate | Notes |
| Acidic Catalyst | Generally accelerates hydrolysis | Can involve protonation of alkoxy group adhesivesmag.com. Reaction order can be first order in acid researchgate.net. |
| Basic Catalyst | Generally accelerates hydrolysis | Involves nucleophilic attack on Si researchgate.netnih.gov. Proceeds via S₂-Si mechanism researchgate.netnih.gov. |
| Water Concentration | Increasing concentration increases rate | More water molecules available for reaction dakenchem.com. Reaction order varies pageplace.denih.gov. |
| Temperature | Increasing temperature increases rate | Provides energy for bond breaking/formation dakenchem.com. |
| Organic Substituent (R) | Significant influence, varies with mechanism and conditions | Affects steric and inductive factors iastate.edunih.gov. |
| Leaving Group (X or OR') | Influences reaction rate | Halides generally hydrolyze faster than alkoxy groups iastate.edu. |
| Other Catalysts | Can accelerate reaction rates | Examples include metal acetylacetonates, alkyl tin esters, oxorhenium(V) complexes researchgate.netrsc.org. |
Formation of this compound Intermediates from Diverse Organosilanes
This compound species are frequently formed as transient intermediates in the hydrolysis of various organosilanes containing three hydrolyzable groups attached to a silicon atom. For instance, in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970), trialkoxysilanes or trichlorosilanes are hydrolyzed to form this compound intermediates (RSi(OH)₃). These silanol groups then react with the surface hydroxyl groups and undergo condensation reactions with neighboring silanol molecules to form a polysiloxane network whiterose.ac.ukresearchgate.net.
Examples include the formation of (3-mercaptopropyl)this compound from the prehydrolysis of (3-mercaptopropyl)triethoxysilane groups grafted on a gold surface, which makes the surface hydrophilic ulb.ac.be. The hydrolysis of tri-functional silanes in the presence of specific acids can also yield derivatives like 3-(Trihydroxysilyl)propanesulfonic acid smolecule.com. Hydroxyalkyl terminated trialkoxysilanes have been synthesized and can be partially hydrolyzed in water to form siloxane oligomers researchgate.net.
Proton NMR spectroscopy has been used to identify silanol intermediates during the hydrolysis of silanes like γ-glycidoxypropyltrimethoxysilane (GPS), confirming the stepwise nature of the hydrolysis reaction researchgate.net.
Gas-Phase Formation Mechanisms
While hydrolytic pathways in condensed phases are the most common routes to this compound, gas-phase mechanisms involving silicon-containing ions have also been explored, particularly in the context of astrophysical environments.
Generation from Silicon-Containing Cations (e.g., SiOH⁺)
Gas-phase reactions involving atomic silicon cations (Si⁺) and other silicon-containing ions can lead to the formation of species that may potentially neutralize to yield this compound. The silylene cation SiOH⁺ is a key intermediate in some of these processes yorku.cayorku.caacs.org.
SiOH⁺ can be formed from the reaction of ground-state silicon ions (Si⁺) with molecules containing hydroxyl groups, such as water (H₂O), methanol (B129727) (CH₃OH), ethanol (B145695) (C₂H₅OH), formic acid (HCOOH), and acetic acid (CH₃COOH) yorku.cayorku.ca. For example, Si⁺ reacts rapidly with H₂O to form SiOH⁺ and H yorku.cayorku.ca. SiOH⁺ can also be formed from the reaction of SiO⁺ with H₂ yorku.caarxiv.org.
Si⁺ + H₂O → SiOH⁺ + H yorku.cayorku.ca SiO⁺ + H₂ → SiOH⁺ + H yorku.caarxiv.org
Further reactions of SiOH⁺ with molecules containing hydroxyl groups can lead to the formation of more complex silicon-containing ions. For instance, reactions of SiOH⁺ with H₂O, C₂H₅OH, and HCOOH can predominantly produce SiH₃O₂⁺ yorku.canasa.gov. Reaction sequences involving Si⁺ with methanol, ethanol, and formic acid have been postulated to lead to the formation of fully saturated cations like HSi(OCH₃)₃H⁺, HSi(OC₂H₅)₃H⁺, and HSi(OH)₃H⁺ yorku.canasa.gov. These protonated species, such as HSi(OH)₃H⁺, may potentially neutralize by proton transfer or recombination with electrons in the gas phase to generate neutral this compound (HSi(OH)₃) yorku.canasa.gov.
Table 2: Gas-Phase Ion Reactions Leading to Potential this compound Precursors
| Reactants | Product Ion(s) | Potential Neutral Product Upon Neutralization | Source(s) |
| Si⁺ + H₂O | SiOH⁺ + H | - | yorku.cayorku.ca |
| SiO⁺ + H₂ | SiOH⁺ + H | - | yorku.caarxiv.org |
| SiOH⁺ + H₂O | SiH₃O₂⁺ | Silanoic acid (SiH₃O₂H) | yorku.canasa.gov |
| Si⁺ + HCOOH | SiH₅O₃⁺, SiCH₃O₃⁺ | HSi(OH)₃H⁺, HSi(OCHO)OH⁺ | yorku.canasa.gov |
| Si⁺ + CH₃OH | HSi(OCH₃)₃H⁺ | Trimethoxysilane (B1233946) (HSi(OCH₃)₃) | yorku.canasa.gov |
| Si⁺ + C₂H₅OH | HSi(OC₂H₅)₃H⁺ | Triethoxysilane (B36694) (HSi(OC₂H₅)₃) | yorku.canasa.gov |
| Si⁺ + HCOOH (postulated sequence) | HSi(OH)₃H⁺ | This compound (HSi(OH)₃) | yorku.canasa.gov |
While the direct detection and isolation of neutral this compound from these gas-phase ion-molecule reactions are challenging, the formation of protonated this compound (HSi(OH)₃H⁺) suggests a plausible pathway for its generation in certain gas-phase environments where subsequent neutralization can occur yorku.canasa.gov.
Postulated Neutralization Pathways Leading to this compound Formation
The formation of this compound species can occur through various routes, including postulated neutralization pathways. In unconventional environments, such as those studied in gas-phase ion-molecule reactions relevant to astrochemistry, reaction sequences initiated by atomic silicon ions (Si⁺) with hydroxyl-containing molecules can lead to the formation of protonated silanetriol ions, such as HSi(OH)₃H⁺. fishersci.de, wikipedia.org These ions are postulated to potentially undergo neutralization through processes like proton transfer or electron/ion recombination, which could generate neutral this compound. fishersci.de, wikipedia.org While these pathways are significant in understanding the potential formation of silicon-bearing molecules in ionized environments, they represent a distinct mechanism compared to typical laboratory-scale synthesis.
In more conventional synthetic contexts, trihydroxysilanes are frequently generated through the hydrolysis of corresponding silicon precursors, such as trihalosilanes (RSiX₃) or trialkoxysilanes (RSi(OR')₃). The hydrolysis of trihalosilanes, particularly trichlorosilanes (RSiCl₃), is a common method for preparing silanetriols. sigmaaldrich.com, fishersci.co.uk, wikipedia.org This reaction releases acidic byproducts (e.g., HCl from RSiCl₃ hydrolysis), and the presence of a base or other acid acceptor is crucial to neutralize these acidic species and facilitate the formation and stability of the silanetriol product, preventing acid-catalyzed condensation. fishersci.co.uk, wikipedia.org For instance, the controlled hydrolysis of [C₅H₄(SiMe₃)]SiCl₃ has been successfully achieved using aniline (B41778) as an HCl acceptor, leading to the formation of the corresponding silanetriol [C₅H₄(SiMe₃)]Si(OH)₃. fishersci.co.uk, wikipedia.org This neutralization of the acidic byproduct is a key aspect of these hydrolytic routes, effectively driving the reaction towards silanetriol formation and mitigating undesired side reactions like condensation.
Advanced Synthetic Approaches to Functionalized Trihydroxysilanes
Advanced synthetic strategies for preparing functionalized trihydroxysilanes and their precursors often involve organometallic reagents and transition metal catalysis, allowing for precise control over the introduction of diverse organic substituents onto the silicon center.
Grignard and Organolithium Reagent Mediated Routes to Aryl(trialkoxy)silanes as Precursors
A significant approach to obtaining functionalized trihydroxysilanes involves the synthesis of aryl(trialkoxy)silanes, which can serve as precursors that are subsequently hydrolyzed to the corresponding silanetriols. Grignard and organolithium reagents are widely utilized in the formation of the silicon-carbon bond in these precursors. General reaction conditions have been developed for the synthesis of aryl(trialkoxy)silanes through the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates (Si(OR')₄). sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, americanelements.com, nih.gov, sigmaaldrich.com, sigmaaldrich.com, nih.gov
This methodology typically involves the reaction of an arylmagnesium halide or an aryllithium species with an orthosilicate (B98303) like tetraethyl orthosilicate (Si(OEt)₄) or tetramethyl orthosilicate (Si(OMe)₄). sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, nih.gov, sigmaaldrich.com, sigmaaldrich.com, nih.gov Conducting these reactions at low temperatures is crucial to minimize the formation of undesirable di- and triarylated byproducts, leading predominantly to the desired monoaryl(trialkoxy)silanes. sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, sigmaaldrich.com, sigmaaldrich.com, nih.gov For example, optimal conditions for reactions involving aryl Grignard reagents often entail adding the Grignard reagent to an excess of the tetraalkyl orthosilicate (e.g., 3 equivalents) at low temperatures, such as -30 °C in tetrahydrofuran (B95107) (THF). sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, sigmaaldrich.com, sigmaaldrich.com Aryllithium species are typically silylated using a smaller excess of the orthosilicate (e.g., 1.5 equivalents) at even lower temperatures, around -78 °C in diethyl ether. sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, sigmaaldrich.com, sigmaaldrich.com
This method provides a versatile route to functionalized aryl(trialkoxy)silanes, which can then be hydrolyzed to produce aryl silanetriols (ArSi(OH)₃). The yields of these silylation reactions can vary depending on the specific aryl halide and conditions employed. For instance, the synthesis of trimethoxy(3-methylphenyl)silane via a Grignard route has been reported with a yield of 38%. nih.gov Silylation of certain heteroaromatic substrates has also been achieved in good yield using this methodology. sigmaaldrich.com
Transition Metal-Catalyzed Hydrosilylation Strategies (e.g., Iridium-Catalyzed Systems utilizing Protected Trihydroxysilanes)
Transition metal-catalyzed hydrosilylation offers another powerful strategy for the synthesis of functionalized silanes, including those that can serve as precursors to trihydroxysilanes. This method involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne, catalyzed by transition metal complexes.,,,
Recent advancements in this area have demonstrated the utility of iridium-catalyzed hydrosilylation reactions utilizing protected trihydroxysilanes. Specifically, tris(trimethylsiloxy)silane (B155312) ((TMSO)₃SiH) has emerged as a valuable hydrosilane source in iridium-catalyzed systems.,,,,,,,, Catalysts such as [Ir(μ-Cl)(cod)]₂ (cod = 1,5-cyclooctadiene) have proven effective in promoting the hydrosilylation of various unsaturated substrates with (TMSO)₃SiH.,,,,,,,
The use of a sterically bulky protected silane like (TMSO)₃SiH can play a critical role in influencing the regioselectivity of the hydrosilylation reaction., For example, iridium-catalyzed Markovnikov hydrosilylation of terminal alkynes has been achieved with outstanding α-regioselectivity using (TMSO)₃SiH and [Ir(μ-Cl)(cod)]₂ as the catalyst. This protocol has demonstrated high efficiency and has been successfully applied in the late-stage hydrosilylation of various molecules. The resulting silylated products, containing the -Si(OSiMe₃)₃ group, can potentially be deprotected to reveal the silanetriol functionality.
Research findings indicate that iridium-catalyzed hydrosilylation with protected silanes can proceed in good to excellent yields. For instance, Markovnikov hydrosilylation of terminal alkynes using (TMSO)₃SiH catalyzed by [Ir(μ-Cl)(cod)]₂ has been reported to yield products in up to nearly quantitative yield. Hydrosilylation of internal alkynes using this system has also been explored, yielding mixtures of α- and β-(E)-vinylsilanes with a total yield of 85% in one reported case.
Table 1: Representative Yields in Aryl(trialkoxy)silane Synthesis via Organometallic Routes
| Aryl Halide Precursor | Organometallic Reagent | Orthosilicate | Conditions | Aryl(trialkoxy)silane Product | Reported Yield | Source |
| 3-Bromotoluene | Grignard | Si(OMe)₄ | -30 °C, THF | Trimethoxy(3-methylphenyl)silane | 38% | nih.gov |
| Ortho-, meta-, para-substituted bromoarenes | Grignard or Lithium | Si(OR')₄ | Low temperature (-30 °C or -78 °C), THF or Ether | Aryl(trialkoxy)silane | Predominantly monoaryl siloxanes | sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, sigmaaldrich.com |
| Certain heteroaromatic bromides | Grignard or Lithium | Si(OR')₄ | Low temperature | Heteroaryl(trialkoxy)silane | Good yield | sigmaaldrich.com |
Table 2: Representative Yields in Iridium-Catalyzed Hydrosilylation with (TMSO)₃SiH
| Unsaturated Substrate | Hydrosilane | Catalyst | Conditions | Hydrosilylation Product Type | Reported Yield | Source |
| Terminal Alkynes | (TMSO)₃SiH | [Ir(μ-Cl)(cod)]₂ | r.t., MeCN | Markovnikov vinylsilane | Up to nearly quantitative | |
| Internal Alkynes | (TMSO)₃SiH | [Ir(μ-Cl)(cod)]₂ | r.t., MeCN | α- and β-(E)-vinylsilanes | 85% (total) |
Reaction Mechanisms and Chemical Transformations Involving Trihydroxysilane
Condensation Polymerization Dynamics
The polymerization of trihydroxysilane proceeds via condensation reactions, where two silanol (B1196071) (Si-OH) groups react to form a siloxane (Si-O-Si) bridge, eliminating a molecule of water. nih.gov This fundamental process is repeated to build larger polymeric and network structures. The kinetics and pathways of these reactions are highly dependent on reaction conditions and the molecular environment.
The formation of polysiloxanes from this compound is a cornerstone of silicone chemistry. The process begins with the condensation of silanol groups to form siloxane bonds. nih.gov As this compound possesses three reactive sites, the polymerization does not lead to simple linear chains but rather to branched or cross-linked three-dimensional networks.
Water-producing condensation : ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov
Alcohol-producing condensation (if residual alkoxy groups are present from the precursor): ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH nih.gov
The initial phase of polymerization involves the self-condensation of this compound monomers to form dimers and other small oligomers. Theoretical studies show that hydrogen bonding plays a crucial role in stabilizing the transition state of this condensation, significantly lowering the energy barrier for the reaction to occur. acs.org
The formation of dimers from trisilanol precursors, such as those leading to Polyhedral Oligomeric Silsesquioxanes (POSS), has been shown to be an energetically favorable process. nih.gov For instance, the dimerization of certain trisilanol POSS precursors can result in a stability increase of over 20 kcal/mol compared to two separate monomers. nih.gov This strong thermodynamic driving force favors the initial oligomerization steps, which create the foundational building blocks for larger, more complex structures. These early-stage oligomers can consist of linear, branched, or small cyclic species.
As oligomers form from this compound, a kinetic competition arises between intermolecular condensation, which leads to chain extension and network growth, and intramolecular condensation, which results in the formation of cyclic species. dtic.mil Studies on model trisiloxane oligomers—the smallest oligomers capable of both chain extension and ring closure—reveal that intramolecular cyclization can be a fast and highly competitive process. dtic.mil
Table 1: Comparison of Intermolecular and Intramolecular Condensation
| Feature | Intermolecular Condensation | Intramolecular Condensation (Cyclization) |
| Reaction Type | Reaction between two separate molecules | Reaction between functional groups on the same molecule |
| Primary Product | Chain extension, branching, network formation | Cyclic siloxane species (e.g., trimers, tetramers) |
| Effect on M.W. | Increases average molecular weight | Does not increase average molecular weight of the system |
| Favored by | High concentrations of reactive species | Dilute solutions, flexible oligomer chains |
| Kinetic Role | Leads to gelation and network build-up | Can slow gelation by consuming reactive groups into stable rings dtic.mil |
The rate and selectivity of silanol condensation are significantly influenced by both steric and electronic factors, which are in turn affected by the reaction pH. nih.govunm.edu
Under acidic conditions , the reaction is initiated by the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to attack by a neutral silanol. nih.govunm.edu
Electronic Factors : Electron-donating groups (like alkyls) attached to the silicon atom can stabilize the positively charged transition state, thereby increasing the reaction rate. unm.edu
Steric Factors : Larger, bulkier substituent groups can hinder the approach of the attacking nucleophile, slowing the condensation rate. nih.govunm.edu
Under basic conditions , the mechanism involves the deprotonation of a silanol to form a highly nucleophilic silanolate anion, which then attacks a neutral silicon atom. nih.govunm.edu
Electronic Factors : Electron-withdrawing groups (like hydroxyl or other siloxy groups) make the silicon atom more acidic and more susceptible to nucleophilic attack, thus increasing the reaction rate. unm.edu This leads to a situation where subsequent condensation steps can occur faster than the initial ones.
Steric Factors : Steric hindrance is also a major factor in base-catalyzed reactions, with larger groups impeding the nucleophilic attack and reducing the reaction rate. nih.gov Excessive surface functionalization can lead to steric hindrance that limits further reaction. acs.org
Table 2: Summary of Factors Influencing Silanol Condensation Rates
| Condition | Mechanism | Influence of Electronic Factors | Influence of Steric Factors |
| Acidic (Low pH) | Protonation of Si-OH, followed by nucleophilic attack from another Si-OH. nih.gov | Rate increases with electron-donating substituents. unm.edu | Rate decreases with increasing bulk of substituents. unm.edu |
| Basic (High pH) | Deprotonation to form Si-O⁻, which attacks another Si atom. nih.gov | Rate increases with electron-withdrawing substituents. unm.edu | Rate decreases with increasing bulk of substituents. nih.gov |
Role in Silsesquioxane (POSS) Formation
This compound and its organic-substituted analogues (RSi(OH)₃) are the fundamental precursors for the synthesis of silsesquioxanes (general formula [RSiO₁.₅]ₙ). iipseries.orgconicet.gov.ar These compounds can range from random polymers to highly ordered, cage-like structures known as Polyhedral Oligomeric Silsesquioxanes (POSS).
The synthesis of POSS is achieved through the hydrolytic condensation of trifunctional silane (B1218182) precursors, which first hydrolyze to form the corresponding trisilanol, RSi(OH)₃. iipseries.org The subsequent condensation of these trisilanol monomers is a complex process that generates a variety of low-molar-mass intermediates before the final, fully condensed cage structure is formed.
During the initial stages, species containing 7 to 12 silicon atoms are typically produced. conicet.gov.ar These intermediates are often incompletely condensed, meaning they still possess reactive silanol (Si-OH) groups. iipseries.orgconicet.gov.ar The structures of these early-stage products are not random; they often consist of specific architectures, including:
Incompletely condensed polyhedra : Cage-like structures that are not fully closed and contain one to three residual OH groups per molecule. conicet.gov.ar
Ladder-type structures : Oligomers with a double-stranded siloxane backbone. conicet.gov.ar
These partially condensed structures serve as key intermediates. Further intramolecular and intermolecular condensation reactions involving the remaining silanol groups lead to the closure of these structures, ultimately forming the thermodynamically stable, well-defined polyhedral cages characteristic of POSS materials. iipseries.org
Mechanistic Insights into Cage and Ladder-like Structure Formation
The formation of discrete, highly-ordered cage structures and linear or sheet-like ladder structures from the hydrolytic condensation of this compound and its organic derivatives (RSi(OH)₃) is a complex process governed by a delicate interplay of reaction conditions. While both architectures are built from the same fundamental trifunctional siloxane unit (RSiO₃/₂), the mechanistic pathways that lead to one structure over the other are distinct and highly sensitive to kinetic and thermodynamic factors.
The initial and rapid step in this process is the hydrolysis of a precursor, such as an organotrialkoxysilane, to form the corresponding this compound (trisilanol). Following this, a series of condensation reactions occur, eliminating water to form Si-O-Si (siloxane) bonds. The subsequent arrangement of these bonds dictates the final architecture.
Cage Structure Formation: The formation of polyhedral oligomeric silsesquioxanes (POSS), which are well-defined cage structures, is often favored under conditions that allow for thermodynamic equilibration. This process can be conceptualized as a cluster-growth mechanism. Initially, low-molecular-weight oligomers form, including cyclic and bicyclic species. These small, relatively strained rings can then rearrange and combine to form more stable, three-dimensional cage structures, such as the common cubic T₈ cage (R₈Si₈O₁₂). Basic catalysts are often employed as they can facilitate the reversible cleavage and reformation of siloxane bonds, allowing the system to explore various configurations and eventually settle into the most thermodynamically stable cage structures. The precursor and water concentrations have been identified as major determinants in the selective formation of these structural motifs. researchgate.net
Ladder Structure Formation: In contrast, the formation of ladder-like polysilsesquioxanes (LPSQs) is often achieved under kinetic control. researchgate.netmdpi.com These structures consist of two parallel polysiloxane chains linked by Si-O-Si bonds, resembling a ladder. The synthesis of LPSQs typically involves conditions that promote linear chain growth while minimizing intermolecular cross-linking that would lead to random networks or cage structures. This can be achieved through careful control of monomer concentration, the rate of water addition, and the choice of solvent and catalyst. For instance, synthesis in more dilute solutions can favor intramolecular cyclization and linear chain extension over intermolecular condensation. The structure of ladder-like polysilsesquioxanes provides them with enhanced thermal stability and mechanical properties compared to linear polysiloxanes. researchgate.netrsc.org The detailed degradation mechanism of amine-terminated ladder-like POSS has been studied by combining thermogravimetric analysis with Fourier transform infrared spectroscopy of the residues. mdpi.com
The selectivity between cage and ladder formation is therefore a result of competing reaction pathways. Conditions that promote slow, reversible condensation allow for the assembly of thermodynamically favored, strain-free cage structures. Conversely, conditions that favor rapid, irreversible, and predominantly linear chain extension lead to the kinetically favored ladder-like polymers.
Substituent Effects on Silsesquioxane Structural Evolution and Stability
The organic substituent (R) attached to the silicon atom in a this compound precursor (RSi(OH)₃) plays a critical role in directing the outcome of condensation reactions, profoundly influencing the resulting silsesquioxane's structure, stability, and physical properties. These influences can be broadly categorized into steric and electronic effects.
Steric Effects: The size and bulk of the substituent group exert a significant steric hindrance effect. Large, bulky groups can physically obstruct the approach of other condensing species, slowing down the rate of condensation. researchgate.net This steric crowding can prevent the complete condensation required to form fully closed cage structures, often leading to the isolation of stable, incompletely condensed cage-like structures (e.g., trisilanols). Furthermore, bulky substituents can limit the degrees of freedom for molecular motion and rearrangement, which can improve the thermal stability of the resulting material. kyoto-u.ac.jp For example, phenyl groups are known to have steric effects that retard condensation reactions and favor the formation of cyclic structures like polyhedral oligosilsesquioxanes. researchgate.net
Electronic Effects: The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the reactivity of the silanol groups. Electron-withdrawing substituents can increase the acidity of the silanol protons, potentially affecting condensation rates depending on the pH and catalyst used. Conversely, electron-donating groups can increase the electron density on the silicon atom, which has been shown to decrease the rates of hydrolysis and condensation. researchgate.net For example, in aminopropyl-substituted silanes, the inductive (+I) effect of the propyl-amino group increases electron density on the silicon atom, slowing down hydrolysis and condensation. researchgate.net
The interplay of these effects dictates the final material properties, such as thermal stability, solubility, and compatibility with other materials, particularly polymers. For instance, changing the substituents at the vertices of a POSS cage from isobutyl to cyclopentyl groups has been shown to enhance the thermal stability of block copolymers containing these POSS units. kyoto-u.ac.jpresearchgate.net The rigid cyclic structure of the cyclopentyl group is thought to suppress molecular motions more effectively. kyoto-u.ac.jp
Table 1: Influence of Substituent (R) on Silsesquioxane Properties
| Substituent Group | Primary Effect | Impact on Structure & Stability |
|---|---|---|
| Phenyl | Steric Hindrance, Electronic | Retards condensation, promotes formation of cyclic/cage structures. researchgate.net |
| Cyclopentyl | Steric, Rigidity | Suppresses molecular motion, leading to improved thermal stability compared to isobutyl groups. kyoto-u.ac.jp |
| Isobutyl | Steric | Decreases Young's modulus and yield strength when blended with polypropylene (B1209903). |
| Long-chain Alkyl | Steric, Hydrophobicity | Can slow self-condensation, allowing for controlled reactions. researchgate.net |
| Electron-donating (e.g., Alkyl) | Electronic (+I effect) | Slows hydrolysis and condensation rates. researchgate.net |
| Electron-withdrawing | Electronic (-I effect) | Can stabilize the hydrolysis process. researchgate.net |
Interfacial Reactivity and Surface Chemistry
The trifunctional nature of this compound makes it highly reactive toward inorganic surfaces that possess hydroxyl (-OH) groups. This reactivity is fundamental to its use in surface modification, as a coupling agent, and for the preparation of hybrid organic-inorganic materials. The interaction proceeds through a combination of hydrogen bonding and subsequent covalent bond formation.
Covalent and Hydrogen Bonding Interactions with Inorganic Substrates (e.g., Silica (B1680970), Glass, Basalt Fibers, Nanosilica, Germanium)
The primary mechanism of this compound interaction with hydroxylated inorganic substrates involves a two-step process. First, the silanol groups (Si-OH) of the this compound molecule form hydrogen bonds with the surface hydroxyl groups (e.g., Si-OH on silica, M-OH on metal oxides) of the substrate. This initial physisorption step brings the reactant molecules into close proximity with the surface.
Following this initial interaction, a condensation reaction occurs, leading to the formation of strong, durable covalent siloxane bonds (Si-O-Substrate). This process involves the elimination of a water molecule for each bond formed and anchors the silane molecule to the surface. This covalent attachment is responsible for the robust and stable surface modifications achieved with silanes.
Silica, Glass, and Nanosilica: These substrates are rich in surface silanol groups, making them ideal for reaction with this compound. The covalent Si-O-Si bonds formed are exceptionally stable. The surface of nanosilica can be effectively functionalized using organosilane treatments to create stronger chemical bonds and greater compatibility between the nanoparticles and polymer matrices. researchgate.netresearchgate.net
Basalt Fibers: Basalt fibers, derived from volcanic rock, have a complex surface chemistry that includes silanol groups as well as aluminol (Al-OH) and other metal-hydroxyl groups. This compound can react with these surface hydroxyls in a similar manner to its reaction with silica, forming stable Si-O-Si and Si-O-Al linkages that modify the fiber surface.
Germanium: While germanium is a semiconductor, its surface readily forms a native oxide layer (GeO₂) in the presence of air and moisture. This oxide layer is terminated with hydroxyl groups (Ge-OH), which can serve as reaction sites for this compound. The condensation reaction would lead to the formation of covalent Si-O-Ge bonds, effectively grafting the silane onto the germanium surface.
Mechanisms of Silane Coupling Agent Functionality at Organic-Inorganic Interfaces
This compound derivatives, which contain an additional organic functional group (represented by 'R'), are the active form of silane coupling agents. These agents act as molecular bridges to establish a strong, durable bond between an inorganic substrate (like glass fibers or mineral fillers) and an organic polymer matrix. The most widely accepted explanation for this functionality is the chemical bonding theory .
This theory posits a dual-reactivity mechanism:
Inorganic Reactivity: The three hydroxyl groups on the silicon atom react with the inorganic surface, as described in the previous section. They form covalent oxane bonds (e.g., Si-O-Si, Si-O-Al) with the substrate, firmly anchoring the coupling agent molecule.
Organic Reactivity: The organofunctional group 'R' is chosen for its compatibility and reactivity with the specific polymer matrix being used. This 'R' group extends away from the inorganic surface and can physically entangle with the polymer chains or, ideally, form covalent bonds with the polymer during the curing process.
Through this dual action, the silane coupling agent creates a continuous, covalently bonded interface between two otherwise dissimilar and incompatible materials. This strong interfacial adhesion is crucial for transferring stress from the flexible polymer matrix to the rigid inorganic filler, thereby significantly enhancing the mechanical properties (e.g., strength, modulus, toughness) and durability of the resulting composite material.
Investigation of Grafting Modes and Surface Coverage Dynamics (e.g., Mono-, Di-, Tri-grafting)
When a this compound molecule reacts with a hydroxylated surface, it can attach in several ways, depending on the reaction conditions and the density of surface hydroxyl groups. The three hydroxyl groups on the silicon atom allow for different grafting modes:
Mono-grafting: The silane molecule forms one covalent bond with the surface, leaving two unreacted Si-OH groups.
Di-grafting: The silane molecule forms two covalent bonds with the surface, leaving one unreacted Si-OH group. This requires two appropriately spaced surface hydroxyl groups.
Tri-grafting: The silane molecule forms three covalent bonds with the surface. This is sterically demanding and requires a specific arrangement and high density of surface hydroxyls that is often not present on a planar surface.
In practice, a combination of these modes is often observed. The unreacted Si-OH groups on the grafted molecules are highly reactive and can undergo further condensation reactions with adjacent grafted silane molecules. This leads to lateral cross-linking on the surface, forming a dense, polymeric siloxane network. This network enhances the stability and barrier properties of the resulting coating.
The dynamics of surface coverage are influenced by factors such as silane concentration, temperature, reaction time, and the presence of water. In solution-based deposition, it is common for silane molecules to undergo homo-condensation in solution to form oligomers before or concurrently with grafting to the surface. This can lead to the formation of multilayers rather than a true monolayer. bohrium.com Vapor-phase deposition can offer better control, potentially leading to more uniform monolayer coverage. researchgate.net The final surface coverage and structure—whether a well-ordered monolayer or a more complex, cross-linked multilayer—are critical in determining the ultimate properties of the modified surface. nih.gov
Transition Metal-Catalyzed Transformations
While the primary reactivity of this compound involves condensation reactions, its precursors and derivatives can participate in a range of transformations catalyzed by transition metals. These catalytic reactions provide powerful methods for forming new carbon-silicon and silicon-heteroatom bonds, expanding the synthetic utility of organosilicon compounds. Transition metal complexes, particularly those of palladium and rhodium, are prominent in this field.
Palladium-Catalyzed Reactions: Palladium complexes are highly effective catalysts for cross-coupling reactions involving organosilanes. For instance, palladium(0) catalysts, often activated with specialized phosphine (B1218219) ligands, can catalyze the silylation of aryl halides (iodides and bromides) with triethoxysilane (B36694), a direct precursor to this compound. organic-chemistry.orgnih.gov This reaction, a variant of the Hiyama cross-coupling, forms a new aryl-silicon bond, providing a practical route to aryltriethoxysilanes. nih.govdoi.org These products are valuable intermediates for further chemical synthesis. The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the silane and reductive elimination of the arylsilane product.
Rhodium-Catalyzed Reactions: Rhodium complexes are also widely used to catalyze reactions of silanes. Rhodium(I) complexes, for example, can catalyze the silylation of aryl halides with triethoxysilane, offering an alternative to palladium-based systems that can be less sensitive to steric hindrance. organic-chemistry.org The proposed mechanism involves the formation of a silyl (B83357) rhodium(I) complex, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org Rhodium catalysts are also particularly effective in the hydrosilylation of unsaturated compounds like alkynes. This reaction involves the addition of a Si-H bond across a carbon-carbon multiple bond. While this compound itself does not have a Si-H bond, this highlights the broad utility of transition metal catalysis in activating related silicon compounds for addition reactions.
These catalytic systems demonstrate the potential to functionalize this compound precursors in a controlled and selective manner, enabling the synthesis of tailored silsesquioxane monomers and other advanced materials.
Pathways to Related Silicon-Oxygen Compounds
The reactivity of the Si-OH bonds in this compound makes it a potential precursor to more complex silicon-oxygen compounds and materials. Through processes like hydrolysis and condensation, it can transform from a simple monomer into polymeric networks.
This compound, containing three hydroxyl groups, is closely related to tetrahydroxysilane (Si(OH)₄), also known as orthosilicic acid. The conversion of a hydrosilane to a silanol can be achieved through oxidation. The hydrolysis of the Si-H bond in this compound would lead directly to the formation of tetrahydroxysilane and hydrogen gas.
Tetrahydroxysilane is the fundamental building block for the formation of hydrated silica networks, including silica gel. unm.edu In aqueous solutions, orthosilicic acid undergoes a series of condensation reactions where Si-OH groups react with each other to form siloxane (Si-O-Si) bonds and eliminate water. researchgate.net This polymerization process initially forms dimers and small oligomers, which can be linear or cyclic. unm.eduresearchgate.net As the reaction proceeds, these small structures link together to form larger, more branched polymers. nih.gov Eventually, this polymerization leads to the formation of a continuous, three-dimensional network that spans the entire solution, resulting in the formation of a gel. researchgate.net The structure of the final silica material is heavily influenced by factors such as pH and the concentration of the silicon precursor. nih.gov
The same reactivity that allows silanols to form stable silica networks can also be a source of instability and undesirable side reactions. Silanes with hydroxyl or hydrolyzable groups can be susceptible to uncontrolled condensation, particularly in the presence of moisture.
If this compound were present as an impurity in a formulation, its high reactivity could lead to premature and uncontrolled gelation. The three hydroxyl groups provide multiple sites for condensation reactions, allowing for rapid cross-linking and network formation. This process can be initiated or accelerated by trace amounts of water, leading to an undesirable increase in viscosity or the formation of an insoluble gel. This is a significant concern in applications where long-term stability and controlled curing are required, such as in adhesives and coatings. The presence of such reactive silanol impurities can compromise the shelf life and performance of the final product.
Computational and Theoretical Investigations of Trihydroxysilane Systems
Quantum Mechanical Studies of Molecular Structures and Reactivity
Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. By solving approximations of the Schrödinger equation, these methods can predict the electronic structure and energy of molecules, providing a detailed picture of reaction pathways and the stability of various chemical species.
Ab initio electronic structure methods, which are based on first principles without empirical parameters, have been instrumental in quantifying the energetics of trihydroxysilane formation and its subsequent condensation. Studies focusing on the gas-phase reactions have revealed significant energy barriers for both the hydrolysis of precursors and the condensation of this compound.
For instance, the hydrolysis of trichlorosilane (B8805176) (SiHCl₃) to form this compound (HSi(OH)₃) and the subsequent condensation of HSi(OH)₃ have been shown to have substantial barrier heights, typically in the range of 20 to 30 kcal/mol. iastate.edu These high barriers suggest that, in the absence of a catalyst, these reactions would proceed very slowly. iastate.edu
A critical finding from these calculations is the profound catalytic effect of water. The introduction of even a single water molecule into the calculations can dramatically lower the activation barriers. In many cases, the calculated barriers are reduced to very small values or are eliminated entirely. iastate.edudtic.mil This catalytic water molecule participates in the reaction mechanism, typically by facilitating proton transfer through a hydrogen-bonded network, which stabilizes the transition state.
The condensation of this compound to form a disiloxane (B77578) bond and a water molecule also presents a significant energy barrier. However, computational studies have shown that intramolecular hydrogen bonding within the transition state structure can significantly lower this barrier compared to simpler silanols like SiH₃OH. iastate.edu This stabilization is a key factor in the propensity of this compound to undergo condensation.
| Reaction | Condition | Calculated Barrier Height (kcal/mol) | Key Finding |
|---|---|---|---|
| Hydrolysis of SiHCl₃ to HSi(OH)₃ | Uncatalyzed (Gas Phase) | 20 - 30 | High barrier suggests slow reaction. iastate.edu |
| Condensation of HSi(OH)₃ | Uncatalyzed (Gas Phase) | Significant, but lower than simpler silanols | Transition state stabilized by hydrogen bonding. iastate.edu |
| Hydrolysis and Condensation | Water-Catalyzed | Near zero or very small | A single water molecule dramatically reduces the barrier. iastate.edudtic.mil |
Density Functional Theory (DFT) offers a computationally more tractable alternative to traditional ab initio methods, providing a favorable balance of accuracy and computational cost for studying larger systems. DFT is widely used to investigate the electronic structure of this compound, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.
DFT calculations are also pivotal in mapping out detailed reaction pathways for hydrolysis and condensation. These calculations can identify and characterize the geometries and energies of reactants, transition states, and products, as well as any intermediate species. For example, DFT studies can elucidate the step-by-step mechanism of how a water molecule attacks the silicon center, leading to the displacement of a leaving group during hydrolysis, or how two this compound molecules approach each other to form a siloxane bond.
Hydrogen bonding plays a crucial role in the chemistry of this compound, and its effects are a key focus of computational investigations. Both intramolecular hydrogen bonds (between hydroxyl groups on the same molecule) and intermolecular hydrogen bonds (with other this compound molecules, water, or other solvent molecules) are important.
Quantum mechanical calculations allow for a detailed analysis of these interactions. By examining the geometry of the transition states, it has been demonstrated that hydrogen bonding provides a significant stabilizing effect. iastate.eduiastate.edu For the condensation of HSi(OH)₃, the transition state is stabilized by the formation of a cyclic arrangement of hydrogen bonds, which facilitates the proton transfer necessary for the elimination of a water molecule. iastate.edu
The catalytic role of water is also understood through the lens of hydrogen bonding. An additional water molecule can act as a bridge, accepting and donating protons simultaneously, thereby creating a lower-energy pathway for the reaction. dtic.miliastate.edu The energetic contribution of these hydrogen bonds to the stabilization of the transition state can be quantified by comparing the activation energy of the uncatalyzed reaction with that of the catalyzed reaction. This difference in energy highlights the substantial impact of even a small number of solvent molecules on the reaction kinetics.
Molecular Dynamics Simulations for Polycondensation Processes
While quantum mechanics provides a detailed view of individual reaction steps, molecular dynamics (MD) simulations are employed to study the evolution of a larger system over time. This is particularly useful for understanding the complex process of polycondensation, where numerous this compound monomers interact to form larger oligomers and eventually a solid network.
To simulate chemical reactions within an MD framework, a reactive force field, such as ReaxFF, is required. ReaxFF allows for the formation and breaking of chemical bonds during the simulation, enabling the modeling of chemical transformations like polycondensation.
Reactive MD simulations of this compound polycondensation show the gradual formation of siloxane (Si-O-Si) bonds as the monomers react with each other. These simulations can track the evolution of the system from a collection of individual monomers to a network of silsesquioxane clusters and sheets. researchgate.net This is in contrast to the polycondensation of tetrahydroxysilane, which tends to form denser solid structures. researchgate.net The simulations can provide insights into the resulting morphology and porosity of the siliceous solid that is formed.
The growth of siliceous structures from this compound monomers is generally understood to occur through two primary mechanisms: monomer addition and cluster-cluster aggregation. acs.orgresearchgate.net Molecular dynamics simulations are well-suited to investigate the interplay between these two pathways.
Monomer Addition: In this mechanism, a single this compound monomer reacts with an existing oligomer or larger cluster, adding one silicon unit at a time.
Cluster-Cluster Aggregation: This process involves the collision and subsequent reaction of two existing clusters, leading to a more rapid increase in the size of the polymer.
Simulation of Steric and Solution Composition Effects on Reaction Rates and Polymer Architecture
Computational simulations, particularly molecular dynamics (MD), have proven to be invaluable in elucidating the complex interplay between steric hindrance, solution composition, reaction rates, and the final polymer architecture in this compound systems. These simulations provide an atomic-level understanding of the polymerization process, which is often difficult to obtain through experimental methods alone.
The composition of the solution, including the types of silane (B1218182) precursors and the presence of solvents, plays a crucial role in determining the architecture of the resulting polysiloxane network. MD simulations of silicone oil polymerization have demonstrated that modifying the precursor composition can have drastic effects on the final polymer chain length distribution. mdpi.com For instance, introducing a monofunctional precursor like trimethylsilanol (B90980) (TMS) alongside a difunctional precursor like dimethylsilanediol (B41321) (DMSD) acts as a chain terminator, limiting the growth of polymer chains. mdpi.com Even small percentages of a chain-terminating agent can significantly alter the resulting polymer architecture. mdpi.com
Atomistic MD simulations of random poly(dimethyl-co-diphenyl)siloxane have shown that as the molar ratio of the diphenyl component increases, the size of the linear copolymer chain expands. nsf.govrsc.org This is attributed to the bulkier nature of the phenyl groups compared to methyl groups. Concurrently, the chain diffusivity slows down by over an order of magnitude, indicating a significant change in the dynamic properties of the polymer due to the altered composition. nsf.govrsc.org
The quality of the solvent also has a profound impact on the polymer's behavior in solution. Mesoscopic modeling of different polysiloxanes in various solvents has shown that the polymer conformation and solubility are highly dependent on the solvent quality. researchgate.net In good solvents, polymers like polydimethylsiloxane (B3030410) (PDMS) exhibit expanded conformations, while in poor solvents, they may form more compact or aggregated structures. researchgate.net
Interactive Table: Simulation of Composition Effects on Polysiloxane Properties
Press on the headers to sort the table.
| Precursor Composition (DMSD:TMS) | Average Chain Length (arbitrary units) | System Density (g/cm³) | Simulation System Size Reduction |
| 500:0 | High | 1.04 | Significant |
| 450:50 | Medium | Not specified | Moderate |
| 400:100 | Low | Not specified | Less significant |
Data sourced from molecular dynamics simulations of silicone oil polymerization. mdpi.com
Predictive Modeling of Substituent Effects
Predictive modeling, utilizing quantum chemical calculations and other computational techniques, is a powerful tool for understanding and forecasting the influence of various substituents on the reactivity of this compound and related organosilanes. These models can provide quantitative insights into reaction energetics and selectivity, guiding the design of materials with desired properties.
Theoretical Analysis of the Influence of Organic Groups (R) on Hydrolysis and Condensation Energetics
The electronic nature of the organic group (R) attached to the silicon atom has a profound effect on the energetics of hydrolysis and condensation reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the silicon center, thereby influencing its susceptibility to nucleophilic attack by water during hydrolysis and the acidity of the resulting silanol (B1196071) groups, which affects condensation rates.
Quantum chemical studies have been employed to quantify these effects. For instance, in a study of neighboring group effects on the cleavage of Si-O-Si bonds, computational analysis was used to probe the trends in the relative rates of hydrolysis, which correlated well with experimental data. umn.edunih.govresearchgate.net The presence of a nearby tethered functional group can significantly impact the rate of Si-O bond cleavage. umn.edunih.govresearchgate.net
Theoretical calculations have shown that the activation energy for the cleavage of the Si-O bond can be influenced by the surrounding molecular environment. Ab initio calculations have determined the Si-O bond dissociation energy to be approximately 624 kJ/mol, with the activation energy for water-assisted cleavage being around 163 kJ/mol. documentsdelivered.com
A study on the hydrolysis of chlorosilanes using quantum chemical methods revealed that the energy barrier for hydrolysis is significantly lower for pentacoordinate silicon compounds compared to their tetracoordinate counterparts. researchgate.net The activation energy is influenced by the strength of the coordination bonds and hydrogen bonds formed in the transition state. researchgate.net
Interactive Table: Calculated Activation Energies for Hydrolysis of Substituted Silanes
Press on the headers to sort the table.
| Substituent Type | Example Substituent | Calculated Activation Energy (kcal/mol) | Reference |
| Electron-Donating | -CH3 | Not specified | nih.gov |
| Electron-Withdrawing | -Cl | 13.7 (second hydrolysis step) | nih.gov |
| Amino Group | -NH2 | Not specified | nih.gov |
| Phenyl Group | -C6H5 | Not specified | nsf.govrsc.org |
Computational Exploration of the Interplay between Substituents and Catalysts in Reaction Selectivity
Computational methods are also instrumental in exploring the intricate relationship between substituents, catalysts, and the selectivity of hydrolysis and condensation reactions. Catalysts can alter reaction pathways and accelerate specific reaction steps, and their effectiveness can be modulated by the electronic and steric properties of the substituents on the silane.
Density Functional Theory (DFT) studies can be used to model the interaction between a catalyst and a substituted silane molecule. For example, in the context of polypropylene (B1209903) synthesis, DFT calculations have been used to study the inhibitory effect of furan (B31954) residues on a Ziegler-Natta catalyst. mdpi.com The calculations revealed that furan has a high tendency to donate electrons, while the titanium in the catalyst has a high affinity to accept electrons, leading to the formation of a complex that blocks the active sites. mdpi.com The energy of adsorption for furan on the active site of the titanium catalyst was calculated to be -21.924 kcal/mol, indicating a thermodynamically favorable interaction. mdpi.com
In the acid-catalyzed condensation of silanols, computational approaches have been used to study the reaction mechanism. nih.gov Kinetic studies have shown that the condensation consists of a set of equilibrium reactions. nih.gov The nature of the substituents on the silicon atom can influence the stability of the siloxane bond formed. nih.gov
The synthesis of siloxane derivatives of phenylboronic acids has been studied, and the use of these derivatives in cross-coupling reactions is influenced by the catalyst and the substituents. researchgate.net Computational modeling can help in understanding the mechanisms of these catalytic reactions and in designing more efficient and selective catalytic systems.
Advanced Analytical and Spectroscopic Characterization in Trihydroxysilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for investigating the complex hydrolysis and condensation reactions of alkoxysilane precursors, which lead to the formation of trihydroxysilanes and subsequent polysiloxane networks.
29Si NMR for Characterization of Hydrolysis Intermediates and Condensation Products
Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is a powerful technique for directly probing the local chemical environment of silicon atoms. It allows researchers to track the kinetics of hydrolysis and condensation reactions of organoalkoxysilanes in real-time. nih.govucsb.edu The chemical shift of the 29Si nucleus is highly sensitive to the number of hydroxyl groups (silanols) and siloxane bridges attached to the silicon atom. researchgate.net
This sensitivity enables the identification and quantification of various species throughout the sol-gel process, from the initial precursor to fully condensed network structures. The notation Tn is commonly used for trialkoxysilane derivatives, where 'n' indicates the number of siloxane bonds to the silicon atom. researchgate.netresearchgate.net
T0: Represents the initial organotrialkoxysilane or the fully hydrolyzed organotrihydroxysilane, SiR(OH)3, before condensation.
T1: A silicon atom with one Si-O-Si linkage.
T2: A silicon atom with two Si-O-Si linkages.
T3: A fully condensed silicon atom with three Si-O-Si linkages.
As the degree of condensation increases from T0 to T3, the 29Si NMR signals shift to lower fields (downfield). researchgate.net By monitoring the evolution of these T-species signals over time, detailed kinetic models of both hydrolysis and condensation can be developed. nih.govafinitica.com Studies have shown that for many precursors, condensation begins significantly only after the most hydrolyzed species reaches a maximum concentration. nih.gov
| Species | Description | Typical Chemical Shift Range (ppm) |
|---|---|---|
| T0 | Monomeric species, e.g., R-Si(OH)3 | -40 to -50 |
| T1 | End-groups in chains, one siloxane bond | -50 to -60 |
| T2 | Middle-groups in chains, two siloxane bonds | -60 to -70 |
| T3 | Fully condensed, three-dimensional network sites | -70 to -80 |
1H and 13C NMR for Structural Elucidation of Organic Moieties and Reaction Products
While 29Si NMR focuses on the inorganic backbone, Proton (1H) and Carbon-13 (13C) NMR are essential for characterizing the organic substituents attached to the silicon atom and for analyzing reaction byproducts. upi.edunih.gov
1H NMR is particularly useful for monitoring the hydrolysis step by observing the disappearance of signals from the alkoxy groups (e.g., ethoxy or methoxy) and the appearance of signals from the alcohol byproduct (e.g., ethanol (B145695) or methanol). afinitica.com The integration of these signals provides quantitative data on the extent of the reaction. youtube.com
13C NMR provides detailed information about the carbon skeleton of the organic moiety. scielo.br Its large chemical shift range allows for the clear separation of signals from different carbon environments, making it a powerful tool for confirming the structure of the organic group and ensuring its integrity throughout the reaction process. nih.govmdpi.com In cases where complex organic groups are used, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed to correlate specific protons with their directly attached carbons, aiding in unambiguous structural assignment. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy techniques are fundamental for identifying functional groups and analyzing the chemical bonding within this compound-derived materials, both in bulk and on surfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Surface Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and accessible method for identifying molecular functional groups based on their characteristic absorption of infrared radiation. mdpi.comnanoanalytics.com In the context of this compound research, FTIR is routinely used to monitor the key chemical transformations during hydrolysis and condensation. researchgate.net
Key vibrational bands of interest include:
Si-OH stretching: A broad band typically observed around 3200-3700 cm-1, indicative of silanol (B1196071) groups. The disappearance or reduction of this band suggests condensation. researchgate.net
Si-O-Si stretching: Strong absorptions in the 1000-1200 cm-1 region, which appear and grow as condensation proceeds, confirming the formation of a siloxane network. researchgate.netresearchgate.net
C-H stretching: Bands around 2800-3000 cm-1 confirm the presence of the organic moiety. sciepub.com
Si-H stretching: A strong, sharp band in the 2080-2280 cm-1 range is a clear indicator of a silicon-hydride bond. gelest.com
By tracking the relative intensities of these bands, FTIR provides qualitative and sometimes semi-quantitative information about the degree of reaction and the chemical nature of the resulting material. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| Si-OH | Stretching | 3200 - 3700 (Broad) |
| Si-O-Si | Asymmetric Stretching | 1000 - 1200 (Strong, Broad) |
| Si-H | Stretching | 2080 - 2280 (Strong, Sharp) |
| Si-C | Stretching | 1250 - 1275 (for Si-CH3) |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Difference Spectroscopy for Surface-Attached Species
Attenuated Total Reflection (ATR) is an FTIR sampling technique that is particularly sensitive to the surface of a sample. nanoanalytics.com It works by pressing a crystal with a high refractive index against the sample. An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. srainstruments.com An evanescent wave penetrates a short distance (typically 0.5-5 µm) into the sample, allowing for the acquisition of an IR spectrum from the surface layer. nanoanalytics.comnih.gov
ATR-FTIR is invaluable for studying thin films of silanes chemisorbed or physisorbed onto substrates. By taking a spectrum of the substrate before silanization and another after, a difference spectrum can be generated. This difference spectrum cancels out the bulk substrate signals, highlighting only the vibrational modes of the attached silane (B1218182) layer. This approach is highly effective for confirming the presence of the silane on the surface, studying its orientation, and monitoring its subsequent reactions or interactions with other molecules.
X-ray Based Characterization Techniques
X-ray based techniques provide elemental and chemical state information about the near-surface region of materials, making them highly suitable for characterizing thin silane films.
One of the most prominent techniques in this category is X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA). XPS analyzes the kinetic energies of photoelectrons emitted from a material when it is irradiated with a soft X-ray source. uic.edu This allows for the determination of the elemental composition of the surface (typically the top 1-10 nm), as well as the chemical state and bonding environment of those elements. diva-portal.org
In the study of this compound-derived films, XPS is used to:
Confirm the presence of silicon, oxygen, and carbon on the surface, providing evidence of complete surface coverage by the silane film. nih.govresearchgate.net
Determine the atomic concentrations of the elements to verify the film's stoichiometry.
Analyze the high-resolution spectra of the Si 2p, O 1s, and C 1s peaks to gain insight into the chemical bonding (e.g., distinguishing between Si-C, Si-O-Si, and Si-OH). byu.edu
Angularly resolved XPS (ARXPS), where the angle of electron detection is varied, can provide non-destructive depth-profiling information, helping to confirm if the silane film is a monolayer or a multilayer structure. nih.govresearchgate.net The combination of XPS with other surface-sensitive techniques provides a comprehensive understanding of the structure and chemistry of silane films. diva-portal.org
Morphological and Microstructural Characterization
Understanding the surface topography and microstructure of materials modified with this compound is essential for controlling their properties and performance in various applications.
Scanning Electron Microscopy (SEM) is a widely used imaging technique that provides high-resolution information about the surface topography and morphology of a sample. It operates by scanning a focused beam of electrons over a surface and detecting the secondary or backscattered electrons emitted from the sample.
In the study of silane-based materials, SEM is invaluable for visualizing the effects of surface modification. It can be used to assess the uniformity and quality of silica (B1680970) coatings prepared from silane precursors. iwaponline.com For example, SEM images can reveal whether a coating is smooth and continuous or if it consists of agglomerated nanoparticles, which significantly impacts properties like hydrophobicity. iwaponline.com Researchers have used SEM to investigate how varying the concentration of aminosilanes affects the deposition and aggregation of gold nanorods on glass surfaces, which is critical for developing nanoplasmonic biosensors. researchgate.net The technique provides direct visual evidence of the micro- and nanoscale structure, complementing the structural information obtained from scattering and diffraction methods.
Chromatographic and Thermal Analysis
Chromatographic techniques are vital for separating and analyzing the components of complex mixtures, such as the oligomers and polymers formed during the condensation of this compound.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution. dakenchem.com It is the premier method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. researchgate.net
The process involves passing a polymer solution through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later.
In the context of this compound, SEC is used to analyze the products of hydrolysis and condensation reactions. The technique can separate and quantify the distribution of monomers, dimers, and higher-order oligomers and polymers (e.g., polysilsesquioxanes) formed in solution. nih.govresearchgate.net This information is critical for understanding the polymerization kinetics and how reaction conditions influence the molecular weight of the resulting polysiloxane. researchgate.net SEC is a fundamental tool for quality control and for correlating the molecular characteristics of silane-based polymers with their macroscopic properties. researchgate.netresearchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (3-aminopropyl)triethoxysilane (APTES) |
| 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PFTS) |
| n-octadecyltrimethoxysilane (OTMS) |
| This compound |
Thermogravimetric Analysis (TGA) for Determining Grafting Ratios and Thermal Stability of Hybrid Materials
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the context of this compound research, TGA is an indispensable tool for quantifying the extent of surface modification (grafting) and evaluating the thermal stability of the resulting hybrid materials. mdpi.com
The principle behind using TGA for this purpose lies in monitoring the mass loss of a silane-modified substrate as it is heated. The analysis typically reveals distinct stages of weight loss. An initial, low-temperature weight loss, usually below 200°C, is attributed to the desorption of physically adsorbed water or residual solvents. researchgate.net The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the chemically grafted organic silane molecules. researchgate.net By precisely measuring this weight loss, researchers can calculate the amount of silane successfully bonded to the substrate. researchgate.netnih.gov
Determining Grafting Ratios
The percentage of weight loss attributed to the decomposition of the organic moiety of the silane is directly proportional to the amount of grafted material. nih.gov This allows for the calculation of the grafting ratio or grafting density, a critical parameter for understanding and optimizing the surface modification process. The grafting efficiency of silanization reactions can often range from 52% to 72%. researchgate.net
The calculation of the grafting density can be derived from the TGA weight loss percentage, the molecular weight of the grafted silane, and the specific surface area of the substrate. For instance, studies on silica nanoparticles modified with different alkyl-trichlorosilanes have shown that the grafting density can be influenced by the steric hindrance of the silane molecule; longer alkyl chains may result in a lower grafting density. researchgate.net
Research on vinyl triethoxysilane (B36694) modified silica gel demonstrated that TGA can be used to accurately calculate the grafting rate, which was found to be influenced by factors such as the hydration level of the silica, the amount of coupling agent used, and the reaction temperature. rsc.org In some cases, to obtain a more precise quantification, TGA results are correlated with data from elemental analysis. mdpi.com
Below is an interactive data table summarizing representative TGA findings for calculating silane grafting amounts on silica nanoparticles.
Table 1: Representative TGA Data for Silane Grafting Density Calculation on SiO₂ Nanoparticles
| Silane Coupling Agent | Alkyl Chain | Weight Loss (200-600°C) | Calculated Grafting Density (molecules/nm²) |
|---|---|---|---|
| Trichlorohexylsilane | C6 | 1.57% | 1.43 |
| Trichlorododecylsilane | C12 | 0.89% | 0.81 |
Assessing Thermal Stability
TGA is also a primary method for evaluating the thermal stability of this compound-based hybrid materials. The TGA curve provides crucial data points, such as the onset temperature of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 and Td10, respectively), which are standard metrics for thermal stability. rsc.org
The introduction of silane networks can significantly enhance the thermal properties of a material. For example, the formation of Si-O-Ph structures through the condensation of Si-OH and Ph-OH groups in silicone resins has been shown to dramatically increase thermal stability. rsc.org TGA results for such a modified resin showed a Td5 of up to 606°C in a nitrogen atmosphere and a high char yield of 91.1% at 800°C, indicating the formation of a stable residue. rsc.org
Similarly, vinyl-methyl oligosiloxane resins cured via thermal hydrosilylation exhibit superior thermal stability, with decomposition temperatures exceeding 530°C. sol-gel.net The high cross-linking density of the siloxane network contributes to this enhanced thermal resistance. sol-gel.net
The following interactive table presents data on the thermal stability of a methyl phenyl silicone resin before and after modification to create Si-O-Ph cross-links, as determined by TGA.
Table 2: TGA Data on Thermal Stability of Modified Silicone Resin in Nitrogen
| Sample | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) |
|---|---|---|---|
| Standard Methyl Phenyl Silicone Resin | ~520 | ~560 | ~80 |
Applications of Trihydroxysilane As a Versatile Precursor in Advanced Materials
Fabrication of Silane (B1218182) Coupling Agents and Adhesion Promoters
Trihydroxysilane is a foundational component in the synthesis of silane coupling agents, which are bifunctional molecules designed to create a durable bridge between inorganic and organic materials. sisib.comresearchgate.net The general structure of a silane coupling agent derived from this compound features an organofunctional group and three hydrolyzable groups. In the case of this compound, the hydroxyl groups are the reactive sites that form strong covalent bonds with the surface of inorganic substrates.
The mechanism of action begins with the hydrolysis of a more stable precursor, such as an alkoxysilane, to form this compound in the presence of moisture. hengdasilane.com This is a critical step as the resulting silanol (B1196071) (-SiOH) groups are highly reactive. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal, or silica (B1680970), forming stable oxane bonds (e.g., Si-O-Substrate). dcachem.comsilicorex.com This process effectively anchors the silane molecule to the inorganic surface. The organofunctional group of the silane coupling agent is chosen to be compatible and reactive with the specific organic polymer matrix, thereby forming a durable chemical link across the interface. researchgate.net
The primary function of this compound-derived coupling agents is to enhance the adhesion between dissimilar materials, particularly organic polymers and inorganic substrates. specialchem.com This is crucial in a multitude of applications where the combination of properties from both material types is desired, such as in coatings, adhesives, and sealants. The covalent bonds formed at the interface by the silane coupling agent are significantly stronger and more durable than the weaker van der Waals forces that would otherwise exist between the organic polymer and the inorganic material. dcachem.com
This enhanced adhesion leads to improved performance and longevity of the final product. For instance, in the application of coatings on glass or metal surfaces, the use of a silane primer, which relies on the formation of this compound for its activity, can dramatically improve the coating's resistance to delamination, especially under harsh environmental conditions such as exposure to moisture and temperature fluctuations. sisib.com
This interfacial reinforcement leads to significant improvements in the mechanical properties of the composite, including tensile strength, modulus, and toughness. researchgate.net Furthermore, the improved adhesion at the interface prevents the ingress of moisture, which can degrade the interface and compromise the long-term performance of the composite. The effectiveness of these coupling agents is evident in the enhanced durability and environmental resistance of fiber-reinforced plastics and other filled polymer systems. silicorex.com
Table 1: Impact of Silane Treatment on the Mechanical Properties of Composites
| Composite System | Silane Precursor | Property Enhanced | Research Finding |
| Glass Fiber/Epoxy | 3-Glycidoxypropyltrimethoxysilane | Interfacial Shear Strength | Silane treatment significantly increased the interfacial shear strength compared to untreated fibers. |
| Silica/Natural Rubber | Bis(3-triethoxysilylpropyl) tetrasulfane | Tensile and Tear Strength | The addition of the silane coupling agent led to a substantial increase in both tensile and tear strength of the rubber composite. mdpi.com |
| Carbon Fiber/Polypropylene (B1209903) | Aminosilane | Interfacial Adhesion | Electrochemical oxidation followed by silane treatment improved the interfacial adhesion between the carbon fibers and the thermoplastic matrix. mdpi.com |
Engineering of Polysiloxane-Based Systems
This compound is a fundamental building block in the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone (...-Si-O-Si-...). The reactivity of the three hydroxyl groups in this compound allows for the formation of complex, three-dimensional networks, as well as the controlled synthesis of various polymer architectures. The synthesis of polysiloxanes often begins with the hydrolysis of alkoxysilane precursors to generate silanols, including this compound, which then undergo polycondensation. nih.govmcmaster.ca
The trifunctionality of this compound makes it an ideal cross-linking agent in the formation of silicone networks. cfmats.comcfmats.com When this compound is introduced into a system with other siloxane polymers, its three hydroxyl groups can react with silanol groups on adjacent polymer chains, leading to the formation of a highly cross-linked, three-dimensional network. nih.gov This cross-linking process is essential for imparting desirable properties to silicone materials, such as elasticity, thermal stability, and chemical resistance. google.com
The density of the cross-linking can be controlled by adjusting the concentration of the this compound precursor, allowing for the tailoring of the material's mechanical properties from soft gels to rigid resins. These cross-linked silicone networks are utilized in a wide range of applications, including elastomers, sealants, and coatings.
Beyond the formation of cross-linked networks, this compound and its derivatives can be used to create polysiloxanes with more defined architectures, such as linear, cyclic, and hyperbranched oligomers. mdpi.comresearchgate.net The controlled hydrolysis and condensation of trialkoxysilane precursors can lead to the formation of these specific structures. nih.gov
For instance, under specific reaction conditions, the condensation of this compound can be directed to favor the formation of linear or cyclic oligomers. rsc.org Hyperbranched polymers, characterized by their highly branched, tree-like structure, can also be synthesized through a one-step polycondensation of a trifunctional monomer like this compound. researchgate.net These tailored polymer architectures offer unique properties and are of interest for applications in areas such as drug delivery, coatings, and nanotechnology.
Table 2: Polysiloxane Architectures Derived from Silane Precursors
| Polymer Architecture | Synthesis Method | Key Characteristics |
| Linear Chains | Controlled hydrolysis and condensation of difunctional silanes; Ring-opening polymerization of cyclic siloxanes. researchgate.net | Flexible, soluble, can be processed into fibers and films. |
| Cyclic Oligomers | Intramolecular condensation of silanetriols under dilute conditions. rsc.org | Well-defined structures, used as building blocks for more complex polymers. |
| Cross-linked Networks | Polycondensation of trifunctional or tetrafunctional silanes. nih.gov | Insoluble, thermoset materials with high thermal and chemical stability. |
| Hyperbranched Polymers | Self-condensation of trifunctional monomers like this compound. researchgate.net | Globular shape, low viscosity, high solubility, and numerous terminal functional groups. |
Precursor for Nanoscale Materials
This compound plays a crucial role as an intermediate in the synthesis of various nanoscale materials, particularly silica-based nanoparticles. The sol-gel process is a widely used method for producing these materials, and it relies on the hydrolysis and condensation of silicon-containing precursors. wikipedia.orgyoutube.comndhu.edu.tw In this process, alkoxysilanes are hydrolyzed to form silanols, with this compound being a key reactive species that contributes to the formation of the silica network.
The sol-gel process involves the transition of a colloidal solution (sol) into a solid network (gel). wikipedia.org The hydrolysis of precursors like tetraethyl orthosilicate (B98303) (TEOS) or trimethoxysilane (B1233946) in the presence of water and a catalyst generates a solution of silanols, including this compound. These silanols then undergo condensation reactions to form a three-dimensional silica network. The size, shape, and porosity of the resulting nanoparticles can be precisely controlled by manipulating the reaction conditions, such as pH, temperature, and precursor concentration. nih.govnih.gov
These silica nanoparticles have a wide range of applications due to their high surface area, tunable pore size, and the ability to be surface-functionalized. They are used in catalysis, drug delivery, bioimaging, and as reinforcing fillers in composites. rsc.orgunimi.it The use of functionalized this compound precursors allows for the direct incorporation of organic functionalities onto the surface of the silica nanoparticles during their synthesis, further expanding their utility. nih.govmdpi.com
Table 3: Properties and Applications of Nanomaterials from Silane Precursors
| Nanomaterial | Synthesis Method | Key Properties |
| Mesoporous Silica Nanoparticles | Sol-gel process with a templating agent. nih.gov | High surface area, ordered pore structure, tunable pore size. |
| Hollow Silica Nanoshells | Template-assisted sol-gel synthesis. nih.gov | Low density, high loading capacity for active molecules. |
| Superhydrophobic Silica Nanoparticles | Sol-gel synthesis with fluoro- or alkyl-functionalized silane precursors. figshare.comfigshare.com | Water contact angles >150°, self-cleaning surfaces. |
| 2D-Silicon Oxide Nanosheets | Graphene oxide templated sol-gel synthesis. unimi.it | High aspect ratio, potential for use in electronics and membranes. |
Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) for Advanced Plastics and Coatings
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silicon-oxygen core and organic substituents at the corners. These hybrid molecules are increasingly used as nanofillers to enhance the properties of polymers for advanced plastics and coatings. The synthesis of POSS often involves the hydrolysis and condensation of trifunctional silanes, such as trialkoxysilanes or trichlorosilanes, which proceed through a this compound intermediate.
The general reaction involves the controlled hydrolysis of a precursor like an organotrialkoxysilane (R-Si(OR')3) to form the corresponding organothis compound (R-Si(OH)3). Under specific conditions (e.g., presence of a catalyst, solvent, and controlled pH), these intermediates undergo intramolecular and intermolecular condensation to form the characteristic cage structure of POSS. The organic group 'R' can be tailored to ensure compatibility with the polymer matrix and to impart specific functionalities. For instance, POSS with reactive organic groups can be covalently incorporated into the polymer backbone, leading to significant improvements in thermal stability, mechanical strength, and oxidation resistance.
Recent research has focused on developing more efficient and controlled synthesis methods for POSS. For example, bifunctional POSS has been synthesized and incorporated into the backbone of polymers like polyurethanes and polyimides to enhance their thermal and mechanical properties. The synthesis of these materials often involves hydrosilylation reactions, which can be an alternative route to functionalizing pre-formed POSS cages.
Table 1: Examples of POSS Synthesis Precursors and Resulting Polymer Properties
| Precursor Type | Organic Substituent (R) | Resulting Polymer Matrix | Enhanced Properties |
| Trialkoxysilane | Phenyl | Polybenzoxazine | Higher glass transition temperature, enhanced thermal stability |
| Dichlorosilane | Methyl, Vinyl | Polyimides | Improved mechanical properties and oxidation resistance |
| Trialkoxysilane | Glycidyl | Epoxy Resins | Increased thermal stability and mechanical strength |
Preparation of Nanoscale Ionic Silicas and Methyl Aluminum Silicate (B1173343)
This compound derivatives are also instrumental in the synthesis of functionalized nanoscale silicas. For instance, 3-(trihydroxysilyl)-1-propanesulfonic acid is employed in the preparation of nanoscale ionic silicas. google.comresearchgate.net These materials possess sulfonic acid groups tethered to the silica framework, imparting ionic properties that are useful in applications such as proton exchange membranes for fuel cells and catalysis. The synthesis involves the hydrolysis and condensation of the this compound precursor, leading to a stable, sulfonated silica network. researchgate.net
In a different application, methyl trihydroxy silane, derived from the hydrolysis of methyl trichlorosilane (B8805176), serves as a precursor for the synthesis of methyl aluminum silicate. mpg.degoogle.com This process involves reacting methyl trihydroxy silane with an acidified aluminum source and sodium hydroxide (B78521) in a mixed solvent system. mpg.degoogle.com The resulting superfine methyl aluminum silicate is a white powder with potential applications as a functional filler or in catalysis. The reaction conditions, including temperature, pH, and reactant ratios, are critical for controlling the final product's properties. mpg.degoogle.com
Table 2: Synthesis Parameters for Methyl Aluminum Silicate
| Parameter | Value |
| Precursors | Methyl trihydroxy silane, Sodium hydroxide, Acidified aluminum |
| Mass Proportion | 4:2:3 (Methyl trihydroxy silane:NaOH:Acidified aluminum) |
| Solvent | Ethanol (B145695) and Water (3:1 volume ratio) |
| Reaction Temperature | 80°C |
| pH | 10-11 |
| Reaction Time | 2 hours |
| Aging Time | 4 hours |
| Drying | 120°C vacuum drying |
Fabrication of Silicon Nanoparticles (SiNPs)
Silicon nanoparticles (SiNPs) are of great interest for applications in nanoelectronics, photovoltaics, and biomedical imaging due to their unique optical and electronic properties. nih.gov A common bottom-up approach for synthesizing SiNPs involves the reduction of silicon precursors. While not a direct precursor, this compound is a key intermediate in the synthesis of SiNPs from more reactive silanes like trichlorosilane (HSiCl3). nih.gov
A facile procedure for producing ultra-fine SiNPs involves the polycondensation of trichlorosilane to form a (HSiO1.5)n sol-gel precursor. nih.gov This process inherently involves the hydrolysis of HSiCl3 to this compound (HSi(OH)3), which then condenses to form the polysilsesquioxane network. Subsequent annealing and etching of this precursor material yield free-standing silicon nanoparticles. nih.gov This method allows for the production of size-controlled, hydrogen-terminated SiNPs without the need for complex and hazardous vacuum line techniques, making it a more scalable and economical approach. nih.gov
Surface Functionalization and Coating Technologies
The ability of trihydroxysilanes to form robust covalent bonds with hydroxylated surfaces makes them ideal candidates for surface functionalization and the development of advanced coatings. Organotrihydroxysilanes, with their dual functionality, can act as a molecular bridge between an inorganic substrate and an organic layer, enabling the precise tailoring of surface properties.
Creation of Modified Surfaces with Tailored Wetting and Adhesion Characteristics
By choosing the appropriate organic functional group on the this compound molecule, the wettability of a surface can be precisely controlled, ranging from superhydrophilic to superhydrophobic. gelest.com For instance, self-assembled monolayers (SAMs) of alkyltrihydroxysilanes can create a hydrophobic surface by orienting their nonpolar alkyl chains away from the substrate. Conversely, trihydroxysilanes with polar terminal groups, such as polyethylene (B3416737) glycol (PEG), can render a surface hydrophilic, which is beneficial for reducing non-specific protein adsorption in biomedical applications. gelest.com
The formation of these SAMs involves the hydrolysis of precursor trialkoxysilanes to trihydroxysilanes, which then condense with surface hydroxyl groups and with each other to form a cross-linked siloxane network. mpg.de This process results in a durable and stable surface modification. The quality and ordering of the SAM, and thus the resulting surface properties, are influenced by factors such as the chain length of the organic substituent and the deposition conditions. mpg.de
The modification of surfaces with organotrihydroxysilanes can also significantly enhance adhesion between dissimilar materials. researchgate.net For example, treating a polymer surface to introduce hydroxyl groups, followed by the application of an organofunctional silane, can dramatically improve the adhesion of coatings and adhesives. researchgate.net The silane acts as a coupling agent, forming covalent bonds with the polymer surface and presenting a functional group that is compatible or reactive with the applied coating or adhesive.
Development of Functional Coatings (e.g., Antimicrobial Coatings with Enhanced Durability)
Trihydroxysilanes are pivotal in the development of functional coatings with specific properties, such as antimicrobial activity. A notable example is the use of 3-(trihydroxysilyl)propyl dimethyloctadecyl ammonium (B1175870) chloride, a quaternary ammonium silane. google.comgoogle.com When applied to a surface, the trihydroxysilyl group covalently bonds to the substrate, leaving the positively charged quaternary ammonium group exposed. gelest.com This creates a surface that can physically rupture the cell membranes of microbes that come into contact with it, providing a durable, leach-resistant, and non-migrating antimicrobial effect. gelest.com
These coatings can be formulated as aqueous solutions and applied to a wide range of surfaces. The durability of such coatings is a key advantage, as the antimicrobial agent is chemically bonded to the surface and not depleted over time through leaching. gelest.com This technology offers a safer and more persistent alternative to traditional antimicrobial agents that rely on poisoning the microbe, which can lead to the development of resistant strains. gelest.com
Table 3: Comparison of Antimicrobial Coating Technologies
| Feature | This compound-Based Coating | Traditional Leaching Antimicrobials (e.g., Silver, Triclosan) |
| Mechanism | Physical rupture of cell membrane | Poisoning of the microbe (metabolic interference, DNA alteration) |
| Durability | High (covalently bonded) | Low to moderate (leaches out over time) |
| Resistance | Does not promote microbial resistance | Can lead to the development of resistant "superbugs" |
| Environmental Impact | Low (non-migrating) | Potential for environmental accumulation due to leaching |
Strategies for Immobilization of Biomolecules on Chemically Functionalized Surfaces
The functionalization of surfaces with organotrihydroxysilanes provides a versatile platform for the covalent immobilization of biomolecules, which is a critical step in the development of biosensors, microarrays, and biocompatible materials. The process typically involves a multi-step approach.
First, the substrate (e.g., silica, glass, or silicon nitride) is treated with an organothis compound that presents a desired functional group, such as an amine (-NH2), carboxyl (-COOH), or epoxy group. nih.gov For example, (3-aminopropyl)triethoxysilane (APTES) is commonly used to introduce primary amine groups onto a surface after it hydrolyzes to (3-aminopropyl)this compound. researchgate.net
Next, a cross-linking agent, such as glutaraldehyde, can be used to link the surface-bound functional groups to the biomolecule of interest (e.g., an antibody, enzyme, or DNA strand). researchgate.net This creates a stable covalent bond, ensuring that the biomolecule is securely attached to the surface while retaining its biological activity. nih.gov The density and orientation of the immobilized biomolecules can be controlled by optimizing the surface chemistry and reaction conditions. This precise control over the bio-interface is essential for the performance and reliability of biosensing devices.
Advanced Energy and Electronic Materials
This compound and its functionalized derivatives serve as crucial precursors in the fabrication of sophisticated materials tailored for the energy and electronics sectors. The versatility of these compounds, particularly their ability to form inorganic-organic hybrid materials through sol-gel processes, allows for the precise engineering of material properties. This approach combines the durability and thermal stability of a silicate network with the specific functionalities imparted by various organic groups.
Formation of Sulfonated Fuel Cell Electrodes
In the realm of advanced energy materials, organotrihydroxysilanes are pivotal in creating high-performance proton exchange membranes (PEMs) and electrodes for fuel cells. The incorporation of sulfonic acid (-SO₃H) moieties, facilitated by sulfonated organotrihydroxysilanes like 3-(trihydroxysilyl) propane-1-sulfonic acid, is a key strategy for enhancing proton conductivity, a fundamental requirement for efficient fuel cell operation.
The sol-gel method allows for the synthesis of sulfonated ceramic carbon electrodes (CCEs) by co-condensing a sulfonated silane with a silica precursor such as tetraethylorthosilicate (TEOS). This process yields a porous and robust electrode structure with improved ion-conducting capabilities. Research has demonstrated that the use of these sulfonated silanes can significantly boost fuel cell performance, particularly in low relative humidity environments, by improving water retention within the electrode structure. nih.gov
For instance, studies comparing electrodes made with 3-(trihydroxysilyl) propane-1-sulfonic acid (TPS) to traditional Nafion-based ionomers have shown increased porosity and durability. nih.gov Furthermore, alternative sulfonated organosilanes like 4-(2-(trihydroxysilyl)ethyl) benzenesulfonic acid (TEBS) have been investigated to optimize ion conductivity and electrochemical surface area. nih.gov The performance of these materials is often dependent on the precise ratio of sulfonated to non-sulfonated silane precursors. nih.gov
Interactive Data Table: Research Findings on this compound-Derived Fuel Cell Components
| Precursor System | Application | Key Research Findings |
| 3-(trihydroxysilyl) propane-1-sulfonic acid (TPS) / TEOS | Sulfonated Ceramic Carbon Electrodes (CCEs) for PEMFCs | Resulted in increased porosity, enhanced durability, and improved fuel cell performance under low relative humidity conditions when compared to conventional Nafion ionomers. nih.gov |
| 4-(2-(trihydroxysilyl)ethyl) benzenesulfonic acid (TEBS) / TEOS | Alternative Sulfonated Silane in CCEs | Half-cell experiments demonstrated an increased electrochemical surface area (ECSA) in comparison to Nafion. The overall fuel cell performance was found to be contingent on the optimized ratio of sulfonated to unsulfonated silane. nih.gov |
| Sulfonated Polyether Ether Ketone (sPEEK) / Organosilica | Nanocomposite Membranes for PEMFCs | The incorporation of sulfonated organosilica materials significantly improved the mechanical strength, water retention capacity, hydrolytic stability, and proton transport properties of sPEEK membranes. |
Integration into Hybrid Materials for Microelectronics and Other High-Performance Applications
This compound, typically generated in situ from the hydrolysis of organotrialkoxysilane precursors, is a fundamental component in the synthesis of hybrid organic-inorganic materials for the microelectronics industry and other high-performance sectors. The sol-gel process provides a highly controllable method for tailoring the final properties of these materials by selecting appropriate organic functional groups attached to the silicon precursor.
A significant application in microelectronics is the creation of low-dielectric-constant (low-k) materials. These materials are critical for reducing RC delay, power consumption, and crosstalk in integrated circuits. nih.gov By incorporating non-polar organic groups, such as methyl groups, into the silica network using organothis compound precursors, the dielectric constant of the material can be substantially reduced compared to that of pure silicon dioxide. nih.gov These organic moieties also confer hydrophobicity, a vital characteristic for preventing moisture absorption that can adversely affect the material's dielectric properties. nih.gov
The adaptability of the organic functional group allows for the development of a broad spectrum of hybrid materials with tailored functionalities for various demanding applications:
Protective Coatings: Hybrid materials derived from organotrihydroxysilanes can be formulated into transparent coatings that offer excellent abrasion resistance and corrosion protection for substrates like metals and polymers. d-nb.info
Optical Materials: The incorporation of chromophores and other optically active organic groups enables the fabrication of hybrid materials for applications such as waveguides and photodetectors. d-nb.info
Functionalized Surfaces: The ability to modify surfaces with specific chemical functionalities is essential for developing advanced sensors and catalysts. d-nb.info
The sol-gel technique, which proceeds through this compound intermediates, offers a low-temperature and versatile pathway for manufacturing these advanced hybrid materials, enabling the effective integration of organic functions within a stable inorganic framework. d-nb.info
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Controlled Synthesis and Polymerization
The precise synthesis of silanols, including trihydroxysilane, and the controlled polymerization of these precursors are critical for tailoring the properties of resulting silicone materials. rsc.orgrubberworld.com Future research is increasingly focused on the development of sophisticated catalytic systems that offer enhanced control over these processes.
Traditionally, the synthesis of silanols has been achieved through methods like the hydrolysis of chlorosilanes or the oxidation of hydrosilanes. rsc.orggoogle.comsciencedaily.com However, these methods can be limited by harsh reaction conditions or the need for stoichiometric amounts of strong oxidizing agents. google.com Emerging research is exploring more sustainable and selective catalytic routes. For instance, reusable and highly active metal-nanoparticle catalysts are being developed for the selective transformation of hydrosilanes into silanols using water as the oxidant. chemrxiv.org Ruthenium, rhodium, and iridium complexes have shown promise in the catalytic hydrolytic oxidation of hydrosilanes to silanols. rsc.orgnih.gov Additionally, photo-induced synthesis of silanols using visible light and photocatalysts like organoboron compounds represents a greener alternative. google.comsciencedaily.com
In the realm of polymerization, the focus is on achieving control over the architecture of polysiloxanes. The polymerization of silanes is a complex process involving hydrolysis and condensation reactions, which can be catalyzed by acids or bases. rubberworld.comnih.gov The kinetics of these reactions are influenced by various factors, including the type of catalyst, pH, and the water-to-silane ratio. researchgate.netmdpi.com Novel catalytic systems are being investigated to direct the polycondensation of this compound, enabling the synthesis of polymers with specific molecular weights, branching, and functionalities. The development of tin-free catalysts is also a significant area of research, driven by the need for more environmentally friendly and less toxic alternatives in applications such as adhesives, sealants, and coatings. nih.gov
Table 1: Comparison of Catalytic Systems for Silanol (B1196071) Synthesis
| Catalyst Type | Precursors | Key Advantages | Research Focus |
| Metal Nanoparticles (e.g., Ru, Rh, Ir) | Hydrosilanes | High activity, reusability, selectivity | Optimizing catalyst stability and efficiency |
| Photocatalysts (e.g., Organoboron compounds) | Hydrosilanes | Metal-free, sustainable, mild conditions | Expanding substrate scope and quantum yield |
| Homogeneous Metal Complexes | Hydrosilanes | High selectivity, mechanistic understanding | Development of more robust and recyclable catalysts |
| Base Catalysts (e.g., Cesium Carbonate) | Hydrosilanes | Inexpensive, mild conditions, broad compatibility | Exploring other alkali metal carbonates and supports |
Advanced Computational Approaches for Simulating Complex Polycondensation Systems and Interfacial Phenomena
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems involving this compound. Advanced computational approaches are providing unprecedented insights into polycondensation mechanisms and interfacial phenomena at the molecular level.
Simulating Polycondensation: The polymerization of this compound involves a complex network of hydrolysis and condensation reactions, leading to the formation of intricate three-dimensional polysiloxane networks. rubberworld.com Monte Carlo simulations are being employed to model the kinetics of silica (B1680970) precursor polymerization, allowing researchers to study the effects of parameters like precursor functionality on the resulting polymer structure. rsc.org These simulations can predict the formation of networks and the evolution of cluster size, which is crucial for designing materials with desired mechanical and thermal properties. rsc.org Density Functional Theory (DFT) is another powerful tool used to investigate the energetics and mechanisms of silanol condensation reactions. google.com DFT studies can elucidate the role of catalysts and the influence of substituents on reaction pathways, guiding the rational design of new catalytic systems. rsc.org
Understanding Interfacial Phenomena: The behavior of this compound at interfaces is critical in applications such as surface modification, adhesion, and the formation of hybrid materials. Molecular Dynamics (MD) simulations provide a dynamic view of these interfacial processes. nih.gov Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions involved in the polycondensation of alkoxysilanes and the formation of siloxane films on substrates. nih.gov These simulations offer insights into the mechanisms of monolayer formation and the influence of factors like solvent and temperature on the final structure. nih.gov Furthermore, multiscale modeling approaches are being developed to bridge the gap between atomistic simulations and macroscopic material properties, enabling the computational design of nanoporous silica materials from the precursor stage. chemrxiv.org
Table 2: Computational Methods in this compound Research
| Computational Method | Area of Application | Key Insights |
| Monte Carlo (MC) Simulations | Polymerization kinetics, gelation | Prediction of polymer structure, cluster size distribution, and gel point. rsc.orgsciencedaily.com |
| Density Functional Theory (DFT) | Reaction mechanisms, surface chemistry | Energetics of condensation, catalyst-substrate interactions, acidity of silanol groups. google.commdpi.com |
| Molecular Dynamics (MD) | Interfacial phenomena, thin film growth | Dynamics of self-assembly, mechanism of surface functionalization, transport properties. nih.govrsc.org |
| Multiscale Modeling | Material design and synthesis | Linking molecular-level interactions to macroscopic properties of hybrid materials. rubberworld.comchemrxiv.org |
Integration of this compound in Multifunctional Hybrid Materials Design for Novel Applications
The ability of this compound to form a stable inorganic silica network while also possessing a reactive site for organic functionalization makes it an ideal building block for multifunctional hybrid materials. sciencedaily.com The sol-gel process is a widely used method for synthesizing these organic-inorganic hybrids, where the hydrolysis and condensation of precursors like this compound create a silica-based matrix. rsc.orgbohrium.com
By incorporating organic components, the properties of the resulting hybrid material can be tailored for a wide range of applications. For instance, the integration of bioactive organic molecules can lead to the development of materials for biomedical applications, such as tissue regeneration and drug delivery systems. rsc.orggoogle.com The presence of silanol groups on the surface of these materials can play a crucial role in their bioactivity. rsc.org
In the field of coatings and adhesives, this compound-derived hybrids offer enhanced mechanical properties, thermal stability, and hydrophobicity. mdpi.comrsc.org The covalent bonds formed between the organic and inorganic phases through the silanol groups lead to improved durability and performance. sciencedaily.com Furthermore, the versatility of the sol-gel process allows for the incorporation of a wide variety of organic functional groups, enabling the design of materials with specific optical, electronic, or responsive properties. rubberworld.combohrium.com For example, functionalized siloxanes are being used to create hybrid polymers for applications in contact lenses, breathable films, and advanced printing technologies. researchgate.net
The design of these hybrid materials often involves the co-condensation of this compound or its precursors with organo-functionalized silanes. nih.gov The choice of the organic functional group and the control over the sol-gel process parameters, such as pH, are critical in determining the final structure and properties of the hybrid material. researchgate.net
Exploration of this compound Chemistry in Sustainable Synthesis and Circular Economy Initiatives
In line with the principles of green chemistry and the circular economy, there is a growing focus on developing sustainable routes for the synthesis and recycling of silicon-based materials. This compound chemistry plays a pivotal role in these initiatives.
Sustainable Synthesis: A key area of research is the utilization of biomass as a renewable source for silica precursors. Agricultural waste products such as rice husks and sugarcane bagasse are rich in silica and can be processed to produce silica nanoparticles and other silicon-based materials. nih.govnih.govresearchgate.net These bio-derived silica sources can then be used in the synthesis of functional materials, reducing the reliance on traditional, energy-intensive methods of producing silicon compounds. nih.gov Furthermore, the development of green synthetic methods for organosilanes, which are precursors to this compound, is an active area of research. This includes catalytic processes that avoid the use of hazardous reagents and minimize waste generation. mdpi.comresearchgate.net
Circular Economy: The recycling of silicone waste is a critical aspect of a circular economy for silicon-based materials. Silicones are known for their durability, but this also makes them persistent in the environment. rsc.org Chemical recycling processes are being developed to depolymerize silicone waste back into valuable monomers, such as cyclic siloxanes. rsc.orgchemrxiv.orgrsc.org These monomers can then be purified and used to produce new, high-quality silicone polymers, closing the loop on the material lifecycle. rubberworld.comsciencedaily.com The development of efficient and low-energy depolymerization catalysts is a key research challenge. rsc.orgrubberworld.com For instance, potassium silanolate complexes have shown promise as catalysts for the solvent-free depolymerization of silicones. rsc.orgchemrxiv.org These recycling strategies not only reduce landfill waste but also decrease the energy consumption and carbon footprint associated with virgin silicone production. mdpi.com
Q & A
Q. What are the standard synthesis routes and characterization methods for trihydroxysilane in laboratory settings?
this compound is typically synthesized via hydrolysis of silane precursors (e.g., trialkoxysilanes) under controlled acidic or alkaline conditions. Characterization involves:
- FTIR Spectroscopy : To confirm Si-OH stretching vibrations (~3200–3700 cm⁻¹) and monitor hydrolysis progress .
- NMR Spectroscopy : ²⁹Si NMR detects shifts in silicon environments (e.g., -Si(OH)₃ at δ ~-50 to -60 ppm) .
- Mass Spectrometry : Validates molecular weight and purity.
Methodological Note: Use inert atmospheres to prevent premature condensation, and calibrate instruments with silanol standards.
Q. How does this compound contribute to interfacial bonding in fiber-reinforced composites?
this compound forms covalent bonds with hydroxyl-rich surfaces (e.g., glass/basalt fibers) during composite fabrication. Its three hydroxyl groups enable crosslinking with polymer matrices, enhancing tensile strength by up to 81% in hybrid composites . Experimental Design: Optimize silane concentration (0.5–2.0 wt%) and curing temperature (60–120°C) to balance bonding efficacy and thermal degradation.
Q. What safety protocols are critical when handling this compound in experimental workflows?
Q. Which analytical techniques are most effective for quantifying this compound stability in aqueous systems?
- pH-Dependent Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 240–260 nm for silanol intermediates) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (typically >150°C).
- Dynamic Light Scattering (DLS) : Track aggregation in colloidal suspensions.
Q. How does pH influence the hydrolysis kinetics of this compound precursors?
Acidic conditions (pH 3–5) accelerate hydrolysis via protonation of alkoxy groups, while alkaline environments (pH 9–11) promote condensation. Neutral pH (6–8) balances both processes, ideal for controlled film formation .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in composite strengthening, and how can these be validated experimentally?
this compound bridges fiber-matrix interfaces via Si-O covalent bonds. Validate using:
- X-ray Photoelectron Spectroscopy (XPS) : Confirm Si-O-C/O-Si-O bonding at interfaces.
- Pull-Force Testing : Measure interfacial shear strength before/after silane treatment .
Data Triangulation: Cross-reference mechanical data with spectroscopic results to rule out confounding factors (e.g., matrix plasticity) .
Q. How can contradictory data on this compound hydrolysis kinetics be resolved in cross-study comparisons?
Contradictions often arise from uncontrolled variables (e.g., humidity, solvent polarity). Mitigate via:
Q. What methodologies optimize this compound’s surface modification efficiency on heterogeneous substrates?
Q. What synergistic effects occur when this compound is combined with other coupling agents (e.g., titanates)?
Titanates can co-condense with silanols, creating hybrid networks. Study via:
Q. How can researchers validate covalent vs. hydrogen bonding mechanisms in this compound-surface interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
